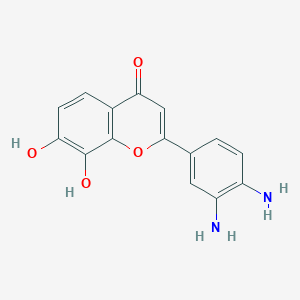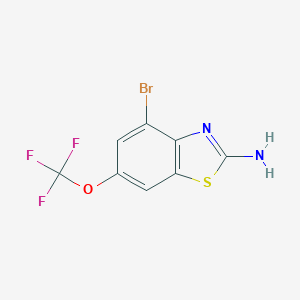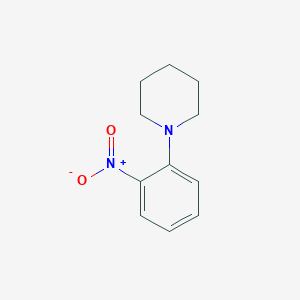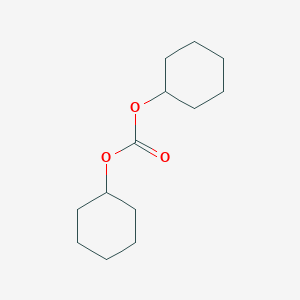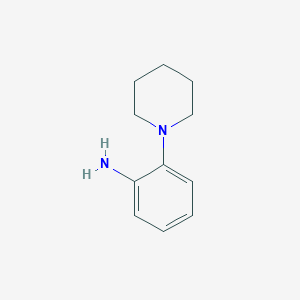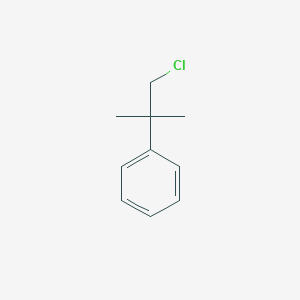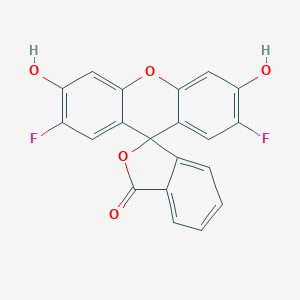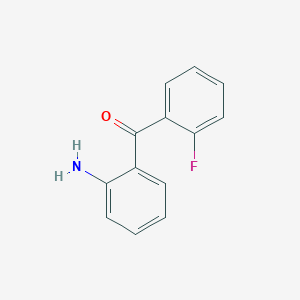![molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4](/img/structure/B57246.png)
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C14H12I3NO2 . It has a molecular weight of 606.96400 . The exact mass is 606.80000 . The compound has a density of 2.324g/cm3 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 489.9ºC at 760mmHg . The flash point is 250.1ºC . The compound is likely to be mobile in the environment due to its water solubility .
科学的研究の応用
Cell Culture Media Supplement
3,3’,5-TriiodothyronamineHydrochloride: has been utilized as a supplement in cell culture media. It aids in the generation of oligodendrocyte lineage cells from human pluripotent stem cells . This application is crucial for research into neurological diseases and the development of potential treatments.
Thyroid Hormone Activity Study
As an active thyroid hormone at the cellular level, this compound’s interaction with nonhistone proteins in the chromatin initiates thyroid hormone activity . Studying this interaction helps understand the differentiation and development of tissue and the metabolic processes affected by thyroid hormones.
Endocrine Research
The compound is an endocrine hormone produced by the thyroid gland. Research involving 3,3’,5-TriiodothyronamineHydrochloride can provide insights into conditions like hypothyroidism, where the level of circulating T3 hormone is reduced .
Insulin Resistance Indicator
The ratio of triiodothyronine (T3) to reverse T3 (rT3) has been investigated as an indicator of insulin resistance . This application is significant for diabetes research and understanding metabolic syndromes.
Mitochondrial Respiratory Activity
3,3’,5-TriiodothyronamineHydrochloride: is shown to stimulate respiratory activity at the mitochondrial level . This application is vital for studies on energy metabolism and mitochondrial diseases.
Cholesterol Breakdown and Embryonic Development
This thyroid hormone increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It’s instrumental in research on developmental biology and metabolic disorders.
Cell Differentiation and Protein Expression
In cell culture, 3,3’,5-TriiodothyronamineHydrochloride regulates cell differentiation and protein expression . This is particularly relevant for cancer research and tissue engineering.
Binding Studies and Signal Transduction
A fluorescent derivative of the thyroid hormone binds to cultured mouse fibroblasts, which is saturable . This compound’s up-regulation of Na,K-ATPase activity and cell surface expression in alveolar epithelial cells is Src kinase- and phosphoinositide 3-kinase-dependent . These studies are essential for understanding cellular signaling pathways.
作用機序
Target of Action
3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .
Mode of Action
The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .
Biochemical Pathways
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.
Pharmacokinetics
For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .
Result of Action
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound
特性
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJJRQBESKCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClI3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
